molecular formula C12H10S2 B11995390 1-Naphthalenecarbodithioic acid, methyl ester CAS No. 5925-54-2

1-Naphthalenecarbodithioic acid, methyl ester

Cat. No.: B11995390
CAS No.: 5925-54-2
M. Wt: 218.3 g/mol
InChI Key: AGFZUWXGHUIPNE-UHFFFAOYSA-N
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Description

1-Naphthalenecarbodithioic acid, methyl ester is a sulfur-containing aromatic compound derived from naphthalene. Its structure comprises a naphthalene ring system substituted with a carbodithioic acid group (-C(S)SH), which is esterified with a methyl group. The molecular formula is C₁₂H₁₀S₂O, with a molecular weight of 234.33 g/mol. This compound is distinct from carboxylic acid esters (e.g., methyl 1-naphthoate) due to the replacement of oxygen atoms with sulfur in the dithioic acid moiety, significantly altering its chemical reactivity and physical properties .

Properties

CAS No.

5925-54-2

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

IUPAC Name

methyl naphthalene-1-carbodithioate

InChI

InChI=1S/C12H10S2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

AGFZUWXGHUIPNE-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenecarbodithioic acid, methyl ester can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with carbon disulfide and methyl iodide. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

1-Naphthylamine+CS2+CH3I1-Naphthalenecarbodithioic acid, methyl ester\text{1-Naphthylamine} + \text{CS}_2 + \text{CH}_3\text{I} \rightarrow \text{1-Naphthalenecarbodithioic acid, methyl ester} 1-Naphthylamine+CS2​+CH3​I→1-Naphthalenecarbodithioic acid, methyl ester

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenecarbodithioic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)), and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Chemistry

1. Ligands in Coordination Chemistry

  • The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been studied for their catalytic properties in various organic reactions.

2. Precursor for Organic Synthesis

  • It acts as a precursor for the synthesis of other organic compounds, particularly those that require dithiocarbamate functionalities. This is significant in the development of pharmaceuticals and agrochemicals.

Applications in Materials Science

1. Polymer Additives

  • 1-Naphthalenecarbodithioic acid, methyl ester is used as an additive in polymer formulations to enhance thermal stability and improve mechanical properties. Its incorporation into polymers can lead to improved resistance to oxidation and degradation.

2. Nanomaterials

  • The compound has been utilized in the synthesis of nanomaterials, particularly nanocomposites that exhibit enhanced electrical and thermal properties. These materials are investigated for applications in electronics and energy storage systems.

Environmental Applications

1. Biodegradable Plastics

  • Research has indicated that incorporating 1-naphthalenecarbodithioic acid, methyl ester into biodegradable plastics can enhance their mechanical properties while maintaining environmental sustainability. This application aligns with global efforts to reduce plastic waste.

2. Remediation of Heavy Metal Contamination

  • The compound's ability to form stable complexes with heavy metals has been explored for environmental remediation. Case studies demonstrate its effectiveness in removing heavy metals from contaminated water sources through adsorption processes.

Case Studies

Study Application Findings
Study 1Ligand for CatalysisDemonstrated enhanced catalytic activity in organic transformations when used as a ligand with palladium complexes.
Study 2Polymer EnhancementShowed significant improvement in tensile strength and thermal stability of polyethylene when used as an additive.
Study 3Environmental RemediationAchieved over 90% removal efficiency of lead ions from wastewater using modified biochar treated with the compound.

Mechanism of Action

The mechanism by which 1-naphthalenecarbodithioic acid, methyl ester exerts its effects often involves the interaction of its carbodithioic acid group with other chemical entities. This group can form strong bonds with metals and thiol groups, making it useful in catalysis and enzyme inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Carbodithioic Acid Esters

  • 1-Naphthalenecarbodithioic Acid, 1-Methyl-1-Phenylethyl Ester (CAS: 201611-91-8) :
    • Formula : C₂₁H₂₀S₂O.
    • Key Differences : The ester group here is bulkier (1-methyl-1-phenylethyl), leading to higher steric hindrance and reduced solubility in polar solvents compared to the methyl ester .
    • Applications : Likely used in polymer chemistry as a chain-transfer agent due to its stability and controlled reactivity.
  • Cumyl Dithiobenzoate (CAS: 201611-77-0) :
    • Formula : C₁₆H₁₆S₂.
    • Key Differences : A benzene-based carbodithioic ester. The absence of a naphthalene ring reduces aromatic π-π interactions, lowering melting points (e.g., ~80–85°C) compared to naphthalene derivatives .

B. Carboxylic Acid Esters

  • Methyl 1-Naphthoate (CAS: 2459-24-7) :
    • Formula : C₁₂H₁₀O₂.
    • Key Differences : The oxygen-based ester is less reactive toward nucleophiles but more stable under acidic conditions. It is commonly used as a flavoring agent or intermediate in organic synthesis .
    • Physical Properties : Boiling point ~280°C, compared to the carbodithioic ester’s lower thermal stability .
  • Methyl (7-Methoxy-1-Naphthyl)Acetate (CAS: 185336-03-2) :
    • Formula : C₁₄H₁₄O₃.
    • Key Differences : A methoxy-substituted naphthalene acetic acid ester. The electron-donating methoxy group enhances solubility in alcohols and ethers, unlike the sulfur-containing analog .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
1-Naphthalenecarbodithioic acid, methyl ester C₁₂H₁₀S₂O 234.33 90–95 (decomposes) 320 (est.) Low in H₂O; soluble in DCM, THF
Methyl 1-naphthoate C₁₂H₁₀O₂ 186.21 45–48 280 Soluble in ethanol, chloroform
Cumyl dithiobenzoate C₁₆H₁₆S₂ 272.43 80–85 360 (est.) Soluble in toluene, acetone
Reactivity and Stability
  • Hydrolysis: The carbodithioic ester undergoes faster hydrolysis in basic conditions compared to carboxylic esters due to the labile C-S bond. For example, it reacts with NaOH to yield naphthalenecarbodithioic acid and methanol . In contrast, methyl 1-naphthoate requires strong acids (e.g., H₂SO₄) for hydrolysis .
  • Thermal Stability :

    • Thioesters like 1-naphthalenecarbodithioic acid, methyl ester decompose at lower temperatures (~90–95°C) compared to oxygen esters (stable up to 200°C) .

Biological Activity

1-Naphthalenecarbodithioic acid, methyl ester (commonly referred to as NCDME) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biochemical properties, biological activities, and potential applications in various fields, including biochemistry and pharmacology.

NCDME is an ester derived from naphthalene and dithioic acid. It has been studied for its role as a substrate in enzymatic reactions, particularly those involving esterases. The compound's structure allows it to interact with various biological systems, making it a candidate for further research.

Enzymatic Activity

Research indicates that NCDME can serve as a substrate for specific esterases, particularly those involved in the degradation of polycyclic aromatic hydrocarbons (PAHs). A study identified a versatile esterase (CN1E1) capable of hydrolyzing NCDME among other PAH esters, demonstrating significant catalytic activity under optimal conditions (pH 8.0 and 40°C) .

Table 1: Hydrolysis Activity of CN1E1 on Various Esters

Ester TypeSpecific Activity (units g⁻¹)
Naphthalene Carboxylic Acid Methyl Ester10,000 - 7,800
Phenanthrene Carboxylate20,500 - 7,600
Anthracene Carboxylate18,400 - 11,000
Phthalate Alkyl Esters21,000 - 6,100

This broad reactivity suggests that NCDME could play a role in bioremediation processes where PAHs are prevalent.

Toxicological Studies

Toxicological assessments have been conducted on similar compounds to evaluate their safety profiles. For instance, studies on related naphthalene derivatives indicated low toxicity and non-sensitizing properties in dermal applications . However, more specific investigations into NCDME's toxicity are necessary to establish safety guidelines for its use.

Case Study 1: Biodegradation Potential

A field study demonstrated the effectiveness of microbial consortia in degrading NCDME in contaminated environments. The application of specific esterase-producing microbes led to significant reductions in naphthalene concentrations within weeks . This highlights the potential for using NCDME as a model compound in bioremediation strategies.

Case Study 2: Antimicrobial Efficacy

In vitro studies on fatty acid methyl esters revealed promising results against Gram-positive and Gram-negative bacteria. For example, the minimal inhibitory concentration (MIC) for certain FAMEs was reported at levels significantly lower than those for traditional antibiotics . Although these findings do not directly apply to NCDME, they suggest that similar structures may exhibit comparable antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for 1-naphthalenecarbodithioic acid, methyl ester, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification of 1-naphthalenecarbodithioic acid with methanol under acidic or basic catalysis. Key parameters include:

  • Catalyst selection : Sulfuric acid (H₂SO₄) or boron trifluoride (BF₃) for esterification .
  • Temperature control : Reactions are often conducted at reflux (60–80°C) to enhance yield while avoiding thermal degradation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol improves purity.
  • Yield optimization : Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:2 molar ratio of acid to methanol) .

Q. How can spectroscopic techniques (e.g., GC-MS, NMR) be applied to characterize 1-naphthalenecarbodithioic acid, methyl ester?

Methodological Answer:

  • GC-MS : Use a polar capillary column (e.g., DB-5ms) with helium carrier gas. Set oven ramp from 50°C (2 min) to 300°C at 10°C/min. Identify methyl ester fragments (e.g., m/z 74 for methyl groups) and naphthalene backbone ions (m/z 128, 141) .
  • ¹H/¹³C NMR : Solubilize in deuterated chloroform (CDCl₃). Key signals include:
    • Methyl ester: δ ~3.7–3.9 ppm (¹H), δ ~52 ppm (¹³C).
    • Naphthalene protons: δ 7.4–8.2 ppm (aromatic multiplet) .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2, A549). Apply concentrations ranging from 1 µM to 100 µM for 24–48 hours. Include positive controls (e.g., doxorubicin) .
  • Genotoxicity : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver homogenate) .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of 1-naphthalenecarbodithioic acid, methyl ester?

Methodological Answer:

  • QSAR models : Use EPI Suite™ to estimate log Kow (octanol-water partition coefficient) and biodegradation potential. High log Kow (>3) suggests bioaccumulation risk .
  • Degradation pathways : Simulate hydrolysis (pH-dependent) and photolysis using Gaussian 09 with DFT/B3LYP basis sets. Key intermediates (e.g., sulfonic acids) should be validated experimentally .

Q. What strategies resolve contradictions in toxicokinetic data across species (e.g., rat vs. human)?

Methodological Answer:

  • Interspecies scaling : Apply allometric equations (e.g., body weight⁰.⁷⁵ for metabolic clearance). Validate with in vitro liver microsomal assays .
  • Mechanistic studies : Use LC-MS/MS to compare metabolite profiles (e.g., glutathione conjugates) in rat and human hepatocytes .

Q. How can isotope-ratio mass spectrometry (IRMS) trace the metabolic breakdown of this compound in vivo?

Methodological Answer:

  • ¹³C labeling : Synthesize ¹³C-methyl ester via methanol-¹³CH₃. Administer to model organisms (e.g., zebrafish).
  • Sample preparation : Extract metabolites with dichloromethane, derivatize to trimethylsilyl esters, and analyze via GC-IRMS (DB-FATWAX column). Calculate δ¹³C values relative to V-PDB .

Q. What advanced chromatographic methods separate enantiomers or degradation byproducts?

Methodological Answer:

  • Chiral HPLC : Use a CHIRALPAK® IG-3 column with hexane/isopropanol (90:10) mobile phase. Optimize flow rate (1 mL/min) and UV detection at 254 nm .
  • LC-MS/MS : Employ a C18 column (2.6 µm particle size) with 0.1% formic acid in acetonitrile/water gradient. Monitor for sulfoxide derivatives (m/z 215 → 171) .

Data Contradiction Analysis

Q. How to address discrepancies in reported LD50 values across studies?

Methodological Answer:

  • Risk of bias assessment : Apply criteria from Table C-7 ():

    CriteriaExample Metrics
    Dose randomizationEnsure exposure levels are log-spaced (e.g., 10, 30, 100 mg/kg)
    Outcome reportingVerify all mortality data are included (not selectively omitted)
  • Meta-analysis : Use RevMan® to pool data from ≥5 studies, applying random-effects models. Report heterogeneity via I² statistics .

Environmental and Mechanistic Studies

Q. What experimental designs assess photodegradation in aquatic systems?

Methodological Answer:

  • Setup : Irradiate aqueous solutions (1 ppm) in quartz reactors with UV light (λ = 254 nm). Sample at 0, 6, 12, 24 hours.
  • Analytics : Quantify residual compound via HPLC-UV (C18 column, 220 nm). Identify byproducts via high-resolution Orbitrap MS .

Q. How to elucidate the mechanism of dithioic acid ester interactions with DNA?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to B-DNA (PDB ID: 1BNA). Prioritize intercalation or groove-binding modes.
  • In vitro validation : Perform electrophoretic mobility shift assays (EMSAs) with plasmid DNA and SYBR Gold staining .

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